L-Threonine Aldolase Catalytic Efficiency: 11.9-Fold Higher Vmax/Km Versus Droxidopa (L-threo-3,4-Dihydroxyphenylserine)
In a direct head-to-head comparison using purified low-specificity L-threonine aldolase (L-TA) from Pseudomonas sp. NCIMB 10558, the L-threo form of DL-β-3,4-methylenedioxyphenylserine demonstrated a Vmax of 159.0 ± 3.6 U mg⁻¹, Km of 7.4 ± 2.5 mM, and a catalytic efficiency (Vmax/Km) of 21.5 ± 1.8 U mg⁻¹ mM⁻¹. In contrast, the L-threo form of DL-β-3,4-dihydroxyphenylserine (Droxidopa) showed a Vmax of only 15.3 ± 5.6 U mg⁻¹, Km of 8.3 ± 1.2 mM, and Vmax/Km of 1.8 ± 0.6 U mg⁻¹ mM⁻¹ [1]. The relative activity (normalized to L-threonine = 100%) was 360% for the methylenedioxy compound versus 35% for the dihydroxy analog. This 11.9-fold difference in catalytic efficiency is driven almost entirely by a 10.4-fold higher Vmax, as Km values are comparable. This evidence establishes that the methylenedioxy analog is a markedly superior substrate for this industrially relevant enzyme class.
| Evidence Dimension | Enzyme catalytic efficiency (Vmax/Km) with low-specificity L-threonine aldolase |
|---|---|
| Target Compound Data | Vmax = 159.0 ± 3.6 U mg⁻¹, Km = 7.4 ± 2.5 mM, Vmax/Km = 21.5 ± 1.8 U mg⁻¹ mM⁻¹; relative activity 360% |
| Comparator Or Baseline | L-threo-β-3,4-Dihydroxyphenylserine (Droxidopa): Vmax = 15.3 ± 5.6 U mg⁻¹, Km = 8.3 ± 1.2 mM, Vmax/Km = 1.8 ± 0.6 U mg⁻¹ mM⁻¹; relative activity 35% |
| Quantified Difference | 11.9-fold higher Vmax/Km (21.5 vs. 1.8); 10.3-fold higher relative activity (360% vs. 35%) |
| Conditions | Purified recombinant L-TA from Pseudomonas sp. NCIMB 10558; pyridoxal 5′-phosphate cofactor; spectrophotometric assay at 30°C; stereospecific activity analyzed by HPLC; values are means ± SD of three independent determinations. |
Why This Matters
For researchers developing enzymatic aldol reactions or biocatalytic production of β-hydroxy-α-amino acids, this compound provides more than an order of magnitude higher substrate turnover than the catechol analog, directly translating to higher biocatalytic productivity and lower enzyme loading in preparative-scale synthesis.
- [1] Liu, J.Q., Ito, S., Dairi, T., Itoh, N., Kataoka, M., Shimizu, S., Yamada, H. (1998). Gene cloning, nucleotide sequencing, and purification and characterization of the low-specificity L-threonine aldolase from Pseudomonas sp. strain NCIMB 10558. Applied and Environmental Microbiology, 64(2), 549–554. DOI: 10.1128/aem.64.2.549-554.1998. Table 2. View Source
